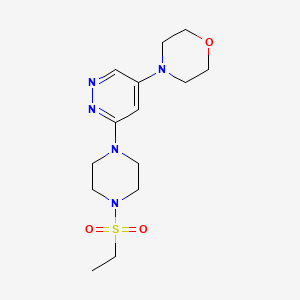

4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine

Description

Properties

IUPAC Name |

4-[6-(4-ethylsulfonylpiperazin-1-yl)pyridazin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3S/c1-2-23(20,21)19-5-3-18(4-6-19)14-11-13(12-15-16-14)17-7-9-22-10-8-17/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCQEFXYXHZFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyridazine intermediate with a piperazine derivative.

Ethylsulfonylation: The ethylsulfonyl group is introduced through the reaction of the piperazine intermediate with ethylsulfonyl chloride in the presence of a base.

Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a morpholine ring, a pyridazine ring, and a piperazine ring, functionalized with an ethylsulfonyl group. The general molecular formula is , with a molecular weight of 362.5 g/mol.

Synthesis Pathways:

Synthesis typically involves multiple steps, including:

- Formation of the piperazine and pyridazine rings.

- Sulfonylation to introduce the ethylsulfonyl group.

- Final cyclization to form the morpholine structure.

These synthetic routes can be optimized for yield and purity using various reaction conditions and reagents.

Antimicrobial Properties

Research indicates that 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine exhibits significant antimicrobial activity. It inhibits bacterial and fungal enzymes critical for survival, making it a candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has been evaluated for its antitumor properties. Preliminary studies suggest it may modulate enzyme activity or receptor signaling pathways involved in cancer progression. Its structural characteristics allow for interactions with specific molecular targets that are relevant in cancer biology .

Applications in Medicinal Chemistry

The compound's unique structure positions it as a valuable intermediate in drug development. Its applications include:

- Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting various diseases, particularly cancers and infectious diseases.

- Enzyme Inhibition Studies: Its role in inhibiting specific enzymes opens avenues for research into treatments for conditions like bacterial infections and cancer .

Case Studies and Research Findings

Several studies have documented the efficacy of 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine:

Mechanism of Action

The mechanism of action of 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules. Key comparisons are outlined below:

Structural Analogues

*Molecular weights estimated based on structural analogs due to incomplete data. †Estimated based on GDC-0941’s structure (ethylsulfonyl adds ~28 g/mol vs. methylsulfonyl). ‡Estimated from pyridazinone core and substituents.

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a pyridazine core, whereas GDC-0941 employs a thienopyrimidine scaffold. Pyridazine’s electron-deficient nature may influence binding affinity compared to thienopyrimidine’s planar structure .

Piperazine Substituents: Ethylsulfonyl vs. Fluorophenyl vs.

Dopamine D4 antagonists like S 18126 and L 745,870 () highlight the role of piperazine sulfonamides in receptor selectivity, though the target compound’s pyridazine core may redirect activity toward other targets .

Biological Activity

4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a morpholine ring, a pyridazine ring, and a piperazine group, functionalized with an ethylsulfonyl moiety. Its molecular formula is . This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The structural complexity of 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine contributes to its biological activity. The presence of the ethylsulfonyl group enhances solubility and may influence pharmacokinetic properties, while the piperazine moiety contributes basicity, facilitating interactions with biological targets .

Antimicrobial Activity

Research indicates that 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine exhibits antimicrobial properties by inhibiting bacterial and fungal enzymes crucial for survival. Studies have shown that it can effectively target various pathogens, including resistant strains .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 10 µg/mL | |

| Candida albicans | 20 µg/mL |

Anticancer Potential

In addition to its antimicrobial effects, this compound is being investigated for its potential in cancer therapy. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways involved in tumor growth. Specifically, it has shown promise in inhibiting the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in various cancers .

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine on MCF7 breast cancer cells. The compound inhibited cell proliferation at concentrations ranging from 125 to 250 nM, leading to apoptosis as indicated by PARP cleavage and ROS production .

The mechanism by which 4-(6-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The ethylsulfonyl group likely plays a critical role in these interactions by enhancing binding affinity and specificity .

Figure 1: Proposed Mechanism of Action

Mechanism of Action

Illustration showing the interaction of the compound with target enzymes.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazine and piperazine rings. Key diagnostic signals include:

- Pyridazine protons: δ 8.2–8.5 ppm (aromatic region).

- Ethylsulfonyl group: δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (SO₂CH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z ~423.2) .

Advanced Research Question :

- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding between morpholine oxygen and sulfonyl groups) .

- Density Functional Theory (DFT) : Computes frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity to biological targets .

What are the dominant reaction pathways for degradation or metabolic transformation of this compound under physiological conditions?

Advanced Research Question

- Oxidative Pathways : The ethylsulfonyl group is susceptible to cytochrome P450-mediated oxidation, forming sulfonic acid derivatives .

- Hydrolysis : The morpholine ring may undergo acid-catalyzed ring-opening at pH < 3, generating ethanolamine intermediates .

Methodology :- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) stress, followed by HPLC-MS analysis to identify degradation products .

- Microsomal Assays : Rat liver microsomes predict Phase I metabolism, with LC-MS/MS quantifying metabolites .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., protein binding, pH) or off-target interactions. Strategies include:

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in cell-free (e.g., recombinant kinases) vs. cell-based systems (e.g., HEK293 cells) .

- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC quantifies direct target interactions, filtering false positives from phenotypic screens .

- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to account for batch variability .

What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) and toxicity profiles?

Advanced Research Question

- ADME Prediction : Tools like SwissADME calculate logP (~2.5), PSA (~90 Ų), and BBB permeability (low due to sulfonyl group) .

- Toxicity Profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity risk and hERG channel inhibition .

- Molecular Dynamics (MD) : Simulate binding stability to off-targets (e.g., CYP3A4) to predict drug-drug interactions .

How can researchers design structure-activity relationship (SAR) studies to optimize target selectivity?

Advanced Research Question

- Core Modifications :

- Assay Design :

- Kinase Panel Screening : Test against 50+ kinases to identify selectivity cliffs .

- Alanine Scanning : Mutate key residues in the target binding pocket to map critical interactions .

What analytical techniques are recommended for detecting trace impurities (<0.1%) in synthesized batches?

Basic Research Question

- HPLC-PDA/ELSD : Quantifies residual solvents (e.g., DMF) and unreacted intermediates .

- LC-HRMS : Identifies genotoxic impurities (e.g., alkyl sulfonates) at ppm levels .

- NMR Relaxation Editing : Suppresses major component signals to amplify impurity detection .

How does the compound’s conformational flexibility impact its binding to rigid vs. dynamic protein targets?

Advanced Research Question

- Rotatable Bond Analysis : The compound has 8 rotatable bonds, enabling adaptation to flexible binding pockets (e.g., GPCRs) .

- Crystallographic Studies : Compare ligand-bound vs. apo protein structures to assess induced-fit vs. lock-and-key mechanisms .

- Ensemble Docking : Use multiple receptor conformations to prioritize poses with favorable ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.